

Physical properties of 2-Heptyne (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Heptyne

Cat. No.: B074451

[Get Quote](#)

Technical Guide: Physical Properties of 2-Heptyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **2-Heptyne** (CAS RN: 1119-65-9), specifically its boiling point and density. The information herein is collated from verified sources and presented with the precision required for research and development applications. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a workflow diagram for methodological guidance.

Core Physical Properties of 2-Heptyne

2-Heptyne, an internal alkyne with the linear formula $\text{CH}_3(\text{CH}_2)_3\text{C}\equiv\text{CCH}_3$, is a colorless liquid at standard conditions. Accurate knowledge of its physical properties is essential for its application in organic synthesis, materials science, and as a research chemical.

Data Presentation: Quantitative Analysis

The boiling point and density of **2-Heptyne** have been determined by various sources. The following table summarizes these reported values, providing a range and reference conditions.

Physical Property	Value	Conditions
Boiling Point	110-111 °C	at 747 mmHg
111.9 °C	at 760 mmHg	[1]
112-113 °C	Not specified	
112 °C	at 747 torr	[2]
Density	0.745 g/mL	at 25 °C
0.754 g/cm ³	Not specified	[1]
0.748 g/mL	Not specified	[6]

Experimental Protocols

The determination of boiling point and density for a volatile organic compound like **2-Heptyne** requires precise and standardized methodologies to ensure accuracy and reproducibility. The following protocols are based on established laboratory techniques and standard test methods.

Determination of Boiling Point (Distillation Method)

This protocol is adapted from standard distillation methods, such as ASTM D1078, suitable for volatile organic liquids like **2-Heptyne**.[\[2\]](#)[\[3\]](#)[\[5\]](#)

Objective: To determine the boiling range of a liquid sample by distillation at atmospheric pressure.

Apparatus:

- Distillation flask (100-200 mL)
- Liebig condenser
- Thermometer (calibrated, with appropriate range)
- Heat source (heating mantle or oil bath)
- Graduated cylinder for distillate collection

- Boiling chips
- Barometer

Procedure:

- Preparation: Add 100 mL of the **2-Heptyne** sample to a dry distillation flask. Add 2-3 boiling chips to ensure smooth boiling.
- Apparatus Setup: Assemble the distillation apparatus. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the flask leading to the condenser. Ensure all joints are securely sealed.
- Distillation: Begin heating the flask. Adjust the heating rate so that the first drop of distillate is collected after 5-10 minutes.
- Data Collection: Record the temperature when the first drop of distillate falls from the condenser tip into the graduated cylinder. This is the initial boiling point.
- Continue the distillation at a uniform rate of 4-5 mL per minute.
- Record the temperature as the distillation proceeds. The temperature that remains constant while the bulk of the liquid distills is the boiling point.
- Record the atmospheric pressure from a laboratory barometer. If the pressure deviates significantly from 760 mmHg, a pressure-temperature correction may be necessary.

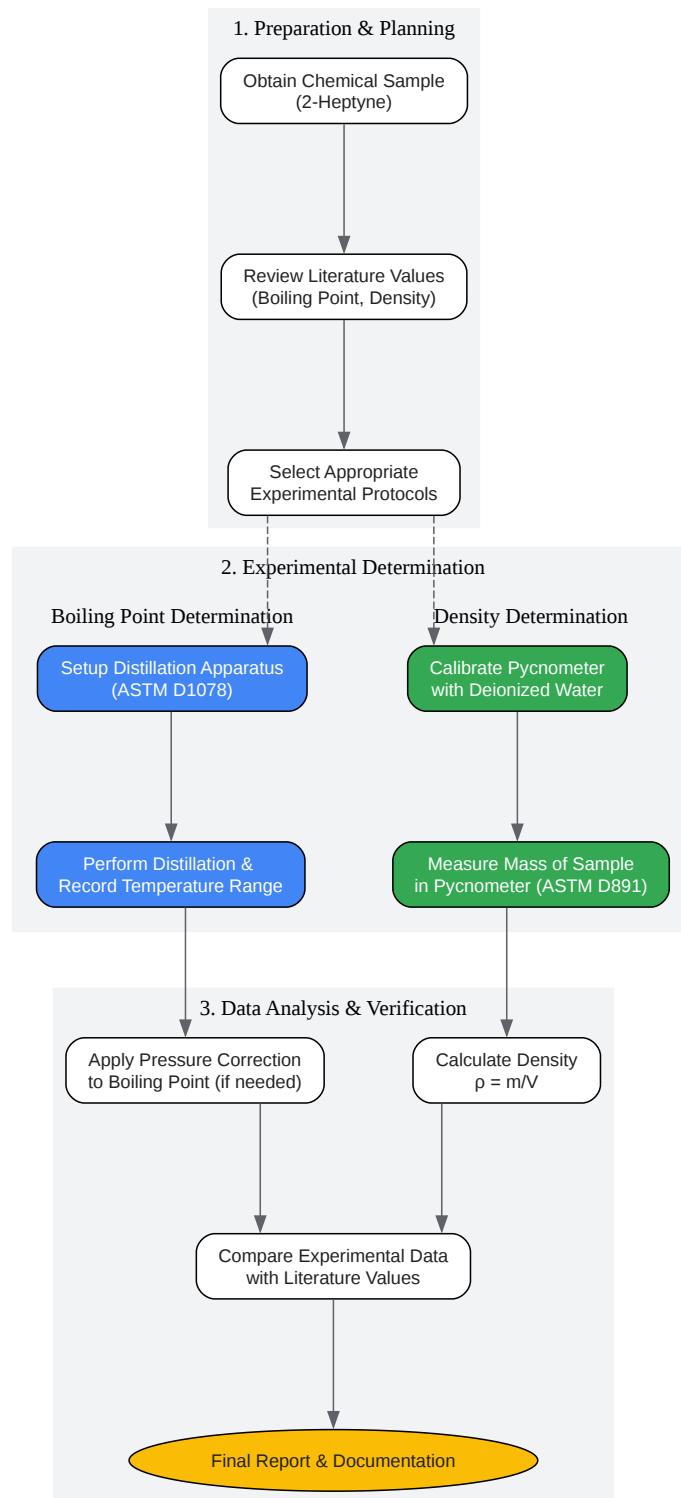
Determination of Density (Pycnometer Method)

This protocol is based on the principles outlined in standard test methods like ASTM D891 (Test Method B) for determining the apparent specific gravity and density of liquid chemicals.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Objective: To accurately determine the density of a liquid sample by measuring its mass and volume using a calibrated pycnometer.

Apparatus:

- Pycnometer (Gay-Lussac or similar, typically 10 or 25 mL)
- Analytical balance (accurate to ± 0.1 mg)
- Constant temperature bath
- Thermometer
- Distilled water (for calibration)


Procedure:

- Calibration of Pycnometer:
 - Thoroughly clean and dry the pycnometer.
 - Weigh the empty, dry pycnometer on the analytical balance (m_{empty}).
 - Fill the pycnometer with deionized, degassed water and place it in a constant temperature bath set to a specific temperature (e.g., 25.0 °C) until it reaches thermal equilibrium.
 - Adjust the water level to the pycnometer's calibration mark, ensuring no air bubbles are trapped. Dry the exterior.
 - Weigh the water-filled pycnometer (m_{water}).
 - The volume of the pycnometer (V) at the calibration temperature is calculated as: $V = (m_{\text{water}} - m_{\text{empty}}) / \rho_{\text{water}}$ (where ρ_{water} is the known density of water at the calibration temperature).
- Measurement of **2-Heptyne** Density:
 - Empty and thoroughly dry the calibrated pycnometer.
 - Fill the pycnometer with the **2-Heptyne** sample.
 - Bring the filled pycnometer to the same constant temperature as used for calibration (25.0 °C).

- Adjust the liquid level to the calibration mark and dry the exterior.
- Weigh the **2-Heptyne**-filled pycnometer (m_{sample}).
- Calculation:
 - The mass of the **2-Heptyne** sample is ($m_{\text{sample}} - m_{\text{empty}}$).
 - The density of **2-Heptyne** (ρ_{sample}) at the specified temperature is calculated as:
$$\rho_{\text{sample}} = (m_{\text{sample}} - m_{\text{empty}}) / V$$

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination and verification of the physical properties of a chemical sample like **2-Heptyne**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Determination of **2-Heptyne**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals [appliedtesting.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. store.astm.org [store.astm.org]
- 9. petrolube.com [petrolube.com]
- 10. store.astm.org [store.astm.org]
- To cite this document: BenchChem. [Physical properties of 2-Heptyne (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074451#physical-properties-of-2-heptyne-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com